N-(4-methoxybenzyl)butanamide
Description
N-(4-Methoxybenzyl)butanamide is a secondary amide characterized by a butanamide backbone (C₄H₇CONH-) linked to a 4-methoxybenzyl group. The methoxy substituent at the para position of the benzyl ring confers electron-donating properties, influencing its chemical reactivity and physical characteristics. For instance, 4-methoxybenzyl bromide is a common precursor for introducing the 4-methoxybenzyl moiety in amide synthesis .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-4-12(14)13-9-10-5-7-11(15-2)8-6-10/h5-8H,3-4,9H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKRIRXDGSUNRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)butanamide typically involves the reaction of 4-methoxybenzylamine with butanoyl chloride under basic conditions. The reaction proceeds via nucleophilic acyl substitution, where the amine group of 4-methoxybenzylamine attacks the carbonyl carbon of butanoyl chloride, resulting in the formation of the amide bond.
Reaction Conditions:
Reagents: 4-methoxybenzylamine, butanoyl chloride
Solvent: Anhydrous dichloromethane
Catalyst: Triethylamine
Temperature: Room temperature
Time: 2-3 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: N-(4-methoxybenzyl)butylamine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-methoxybenzyl)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(4-Methoxybenzyl)formamide
- Structural Difference : Shorter acyl chain (formamide vs. butanamide).
- Key Implications :
- Solubility : The shorter chain reduces lipophilicity, likely increasing water solubility compared to N-(4-methoxybenzyl)butanamide.
- Reactivity : The formamide group may exhibit faster hydrolysis due to reduced steric hindrance .
- Spectral Data : N-(4-methoxybenzyl)formamide has been characterized via single-crystal X-ray diffraction, confirming planar amide geometry .
4-Methoxybutyrylfentanyl (N-(4-Methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide)
- Structural Difference : Additional piperidinyl and phenethyl groups, creating a fentanyl analog.
- Key Implications :
2-(Allyl(4-Nitrophenyl)amino)-N-(4-Methoxybenzyl)butanamide
- Structural Difference : Allyl and 4-nitrophenyl substituents on the amide nitrogen.
- Key Implications: Electronic Effects: The nitro group (electron-withdrawing) counteracts the electron-donating methoxy group, altering reactivity in electrophilic substitutions . Synthesis: Prepared via a multicomponent reaction involving 4-methoxybenzyl bromide, allylamine, and 4-nitrophenol, followed by silica gel chromatography .
4-Methoxy-N-(4-Nitrobenzyl)aniline
- Structural Difference : Aniline backbone instead of butanamide.
- Key Implications: Basicity: The aniline nitrogen is more basic than the amide nitrogen in this compound. Crystallography: Crystallographic data confirm a non-planar structure due to steric hindrance from the nitro group .
4-Methoxy-N-(4-Methoxy-2-Nitro-phenyl)benzamide
- Structural Difference : Benzamide backbone with a second methoxy and nitro group.
- Spectroscopy: Infrared (IR) and NMR data highlight distinct carbonyl stretching frequencies due to electronic modulation by substituents .
Data Tables
Table 1: Physical and Spectral Properties of Selected Compounds
Table 2: Structural Modifications and Functional Impacts
Notes
Data Limitations : Direct experimental data for this compound are sparse; comparisons rely on structurally related compounds.
Contradictions : While methoxy groups generally enhance solubility, steric effects (e.g., ortho-nitro in ) may override this trend.
Synthesis : The compound is likely synthesized via methods analogous to those in , but optimization may be required for purity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
